N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide

Catalog No.
S3124051
CAS No.
941996-82-3
M.F
C18H17ClN2O2
M. Wt
328.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chl...

CAS Number

941996-82-3

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8

InChI

InChI=1S/C18H17ClN2O2/c1-12(22)21-9-3-5-13-11-16(7-8-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23)

InChI Key

LLTSKQGHTVPKFV-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl

Solubility

not available

For a comprehensive analysis of a compound’s scientific research applications, it would typically involve the following steps:

    N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide

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    N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-diethoxybenzamide

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    F2769 Standard

    This is a standard specification for Polyethylene of Raised Temperature (PE-RT) Plastic Hot and Cold-Water Tubing and Distribution Systems

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide is a synthetic compound characterized by a complex molecular structure. Its molecular formula is C18H20ClN2OC_{18}H_{20}ClN_2O with a molecular weight of approximately 368.88 g/mol. The compound features a tetrahydroquinoline moiety, which is significant due to its presence in various biologically active compounds, and a chlorobenzamide group that enhances its reactivity and potential therapeutic applications.

The reactivity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide can be attributed to its functional groups:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The chlorobenzene ring allows for electrophilic aromatic substitution reactions, which can be utilized to introduce additional functional groups into the molecule.
  • Hydrolysis: The acetyl group may participate in hydrolysis under acidic or basic conditions.

These reactions make the compound versatile for further chemical modifications and applications in medicinal chemistry.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide exhibits significant biological activity. Notably:

  • Antimicrobial Properties: The sulfonamide component is known for its antibacterial properties, acting as an inhibitor of bacterial folate synthesis.
  • Antitumor Activity: The tetrahydroquinoline structure contributes to potential neuroprotective effects and has been studied for its activity against various cancer cell lines.

Research indicates that this compound may also interact with enzymes involved in cancer cell proliferation pathways, suggesting its utility in cancer therapy.

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide typically involves several steps:

  • Formation of Tetrahydroquinoline: Starting from appropriate precursors to create the tetrahydroquinoline framework.
  • Acetylation: Introducing the acetyl group at the nitrogen position.
  • Chlorination: Substituting a hydrogen atom on the benzene ring with chlorine to form the chlorobenzamide moiety.
  • Final Coupling Reaction: Combining the synthesized components to yield the final product.

These steps may vary based on specific laboratory protocols and desired yields.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new antimicrobial and anticancer agents.
  • Pharmaceutical Research: Investigating its interactions with biological targets for drug development.

Its unique structure makes it a candidate for further exploration in therapeutic contexts.

Interaction studies have demonstrated that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide can bind to various biological targets:

  • Bacterial Enzymes: The sulfonamide group binds to enzymes involved in folate metabolism, inhibiting bacterial growth.
  • Cancer Pathways: Potential interactions with enzymes related to cancer cell proliferation suggest its effectiveness in cancer treatment.

These interactions highlight the compound's potential as a therapeutic agent.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide shares structural similarities with several other compounds. Some notable examples include:

Compound NameStructure FeaturesUnique Aspects
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinolineTetrahydroquinoline with bromineBromine substitution affects reactivity
N-(isoquinolin-4-yl)acetamideIsoquinoline structureDifferent nitrogen substitution affects biological activity
4-Acetyl-N-(pentan-2-yl)benzene-1-sulfonamideSulfonamide with pentanoyl groupVariation in side chains alters pharmacological properties

The unique combination of the tetrahydroquinoline structure with the sulfonamide group and chlorinated benzene distinguishes N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide from these similar compounds. This diversity contributes to its distinctive biological activities and potential therapeutic applications.

XLogP3

3.1

Dates

Modify: 2023-08-18

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